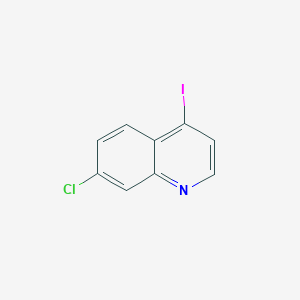

7-Chloro-4-iodoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDAIDVAMQWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458100 | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-57-2 | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to 7-Chloro-4-iodoquinoline: A Cornerstone for Drug Discovery

Abstract

7-Chloro-4-iodoquinoline stands as a pivotal heterocyclic building block, prized in medicinal chemistry and materials science for its unique reactivity profile. This guide provides an in-depth technical overview of its chemical structure, core properties, and strategic applications. We will explore a robust, multi-step synthesis, detailing the causal chemistry behind each transformation. Furthermore, this document will dissect the compound's reactivity, with a particular focus on the mechanistic underpinnings of its regioselective functionalization in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted quinoline, a heterocyclic aromatic scaffold composed of fused benzene and pyridine rings. The strategic placement of a chloro group at the 7-position and an iodo group at the 4-position creates a molecule with two distinct and orthogonally reactive halogen sites, a feature that is the cornerstone of its synthetic utility.

The IUPAC name for this compound is This compound [1]. Its structure is confirmed by its canonical SMILES string: C1=CC2=C(C=CN=C2C=C1Cl)I[1].

Core Chemical Properties

The essential physicochemical and safety data for this compound are summarized in the table below. This data is critical for experimental design, safety assessment, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅ClIN | [1] |

| Molecular Weight | 289.50 g/mol | [1][2] |

| CAS Number | 98591-57-2 | [1][2] |

| Appearance | Solid, typically a light yellow or off-white powder | [2] |

| Melting Point | 125-129 °C (lit.) | [2] |

| IUPAC Name | This compound | [1] |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |

Synthesis of this compound: A Validated Workflow

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from readily available precursors. The following workflow is designed for robustness and scalability, beginning with the synthesis of the key intermediate, 4,7-dichloroquinoline, followed by a selective halogen exchange.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses[3].

Step 1: Condensation

-

Combine 3-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask.

-

Heat the mixture on a steam bath for 1 hour. The causality here is a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate ester, followed by the elimination of ethanol to drive the reaction forward. The crude anilinoacrylate product is used directly.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

Heat a high-boiling solvent like Dowtherm A to ~250 °C in a flask equipped for high-temperature reactions.

-

Slowly add the crude anilinoacrylate from Step 1 into the boiling solvent. This high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the quinoline core.

-

Continue heating for 1 hour, then cool. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.

Step 3: Saponification and Decarboxylation

-

Suspend the crude ester in 10% aqueous sodium hydroxide and reflux for approximately 1 hour to hydrolyze the ester to a carboxylate salt.

-

Acidify the cooled solution with concentrated HCl to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Suspend the collected acid in fresh Dowtherm A and heat to reflux for 1-2 hours. The high temperature induces decarboxylation to yield 7-chloro-4-quinolinol.

Step 4: Chlorination

-

Cool the solution containing 7-chloro-4-quinolinol to room temperature and add phosphorus oxychloride (POCl₃, ~1.0 mole equivalent).

-

Heat the mixture to 135-140 °C for 1 hour. The hydroxyl group of the quinolinol tautomer attacks phosphorus, ultimately leading to its replacement by a chloride ion to form 4,7-dichloroquinoline.

-

Cool the reaction mixture and perform an acidic workup followed by neutralization to precipitate the crude product. Recrystallization from hexanes yields pure 4,7-dichloroquinoline[3].

Experimental Protocol: Aromatic Finkelstein Reaction

The conversion of the 4-chloro group to an iodo group is challenging due to the lower reactivity of aryl chlorides compared to alkyl chlorides. A catalyzed Finkelstein reaction is required[4]. Nickel- or copper-based catalysts are effective for this transformation.

Step 5: Catalytic Iodination

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4,7-dichloroquinoline (1.0 eq), sodium iodide (NaI, 2.0-3.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Add the catalyst system. A common choice is a nickel(II) complex with a bipyridine or bisoxazoline ligand, or a copper(I) iodide (CuI) salt with a diamine ligand. The catalyst (e.g., NiCl₂(dme)) is typically used at 5-10 mol%.

-

Heat the reaction mixture to 100-130 °C and monitor by TLC or GC-MS. The reaction mechanism involves oxidative addition of the aryl chloride to the low-valent metal center, followed by halide exchange and reductive elimination. The C-Cl bond at the 4-position is more electron-deficient and thus more susceptible to oxidative addition than the C-Cl bond at the 7-position.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with aqueous sodium thiosulfate to remove residual iodine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This electronic difference is expertly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

In these reactions, the catalytic cycle is initiated by the oxidative addition of the organohalide to the Pd(0) catalyst. The C-I bond undergoes this step at a much faster rate and under milder conditions than the C-Cl bond. This allows for the highly regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position, while leaving the 7-chloro group intact for subsequent, more forcing transformations if desired.

Caption: Mechanism of regioselective Suzuki coupling at the C4-I position.

Representative Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the selective functionalization of this compound.

-

In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water, or dioxane. The base is crucial for activating the boronic acid in the transmetalation step.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-7-chloroquinoline product.

Spectroscopic Characterization

Verification of the structure is paramount. Below are the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on spectral data, the following assignments can be made (400 MHz, CDCl₃): δ 8.7-8.8 (d, H2), δ 8.1-8.2 (d, H5), δ 8.0-8.1 (d, H8), δ 7.5-7.6 (dd, H6), δ 7.4-7.5 (d, H3). The distinct downfield shifts are characteristic of protons on the electron-deficient quinoline ring system.[5]

-

¹³C NMR: Predicted chemical shifts for the carbon atoms would show signals for all nine unique carbons, with those closest to the nitrogen and halogen atoms being the most deshielded.

-

IR Spectroscopy: The infrared spectrum will be dominated by aromatic C-H and C=C/C=N stretching vibrations. Key expected peaks include: ~3050-3100 cm⁻¹ (Ar-H stretch), ~1550-1600 cm⁻¹ (C=C/C=N ring stretching), and characteristic bands in the fingerprint region corresponding to C-Cl and C-I vibrations.[4][6]

Applications in Drug Discovery

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The ability to selectively introduce diverse molecular fragments at the 4-position of this compound makes it an invaluable starting point for generating libraries of novel compounds for drug screening. Derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimalarial Agents: As precursors to analogs of chloroquine and amodiaquine.

-

Anticancer Therapeutics: The quinoline core can interact with various biological targets, including kinases and DNA.

-

Antiviral and Antibacterial Compounds: Functionalized quinolines have shown broad-spectrum antimicrobial activity.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate care in a laboratory setting.[2]

-

Toxicity: It is harmful if swallowed and can cause serious eye damage and skin/respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its value is derived from the predictable and highly regioselective reactivity of the C-I bond over the C-Cl bond in modern cross-coupling chemistry. The robust synthetic route and clear reactivity profile outlined in this guide provide researchers with the foundational knowledge to confidently employ this building block in the design and synthesis of novel, high-value molecules for a range of scientific applications, particularly in the pursuit of new therapeutic agents.

References

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 38. Available at: [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved January 6, 2026, from [Link]

- Sharma, K., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3), 459-464.

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved January 6, 2026, from [Link]

-

Ramirez, J., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1288. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2019). Synthesis of 7-chloroquinolinyl-4-aminobenzoyl-thiourea derivatives as potent antimicrobial agents. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Chloro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-iodoquinoline is a pivotal heterocyclic building block in medicinal chemistry, most notably recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including antimalarial drugs and kinase inhibitors. Its unique substitution pattern, featuring a chlorine atom at the 7-position and an iodine atom at the 4-position of the quinoline scaffold, imparts distinct physicochemical properties that are crucial for its reactivity and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, and stability. Furthermore, it delves into detailed methodologies for its synthesis and analytical characterization, and explores its applications in drug discovery, with a focus on structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound with a molecular formula of C₉H₅ClIN and a molecular weight of 289.50 g/mol .[1][2] The presence of both a chlorine and an iodine atom on the quinoline ring system significantly influences its electronic distribution, reactivity, and interaction with biological targets.

Structural Formula

The structural formula of this compound is presented below:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

A representative experimental procedure for the synthesis of this compound is as follows. This protocol is based on established chemical transformations of quinoline systems. [3][4] Step 1: Chlorination of 7-chloro-4-hydroxyquinoline

-

To a stirred suspension of 7-chloro-4-hydroxyquinoline (1 equivalent) in an appropriate solvent such as toluene or phosphorus oxychloride (POCl₃) itself, slowly add phosphorus oxychloride (3-5 equivalents).

-

Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the intermediate, 4,7-dichloroquinoline.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Iodination of 4,7-dichloroquinoline

-

Dissolve the dried 4,7-dichloroquinoline (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a source of iodide, such as sodium iodide or potassium iodide (1.5-2 equivalents).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and pour it into cold water to precipitate the crude this compound.

-

Filter the solid, wash with water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Self-Validation: The identity and purity of the synthesized this compound must be confirmed by analytical techniques as described in the following section. The melting point of the purified compound should be sharp and within the literature range (125-129 °C). [5]

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Due to the electron-withdrawing nature of the substituents and the nitrogen atom, the protons will be deshielded and appear in the downfield region of the spectrum. A detailed interpretation involves assigning each proton to its corresponding position on the quinoline ring. [6][7]* ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the electronegative chlorine and iodine atoms, as well as the carbons in the vicinity of the nitrogen atom, will exhibit characteristic chemical shifts. [6][7] Expert Insight: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in unambiguously assigning the proton and carbon signals, respectively. This is particularly important for closely spaced aromatic signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Expected Vibrational Bands:

-

C=C and C=N stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-Cl stretching: A strong band typically in the 800-600 cm⁻¹ region.

-

C-I stretching: A band in the 600-500 cm⁻¹ region.

-

C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. [8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

-

Molecular Ion Peak (M⁺): In Electron Ionization (EI) mass spectrometry, a prominent molecular ion peak is expected at m/z 289, corresponding to the molecular weight of this compound. The isotopic pattern of this peak will show contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated quinolines may involve the loss of the halogen atoms or cleavage of the quinoline ring system. The interpretation of the fragmentation pattern can help to confirm the positions of the substituents. [13][14]

Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the two halogen atoms at positions 4 and 7. The iodine at the C-4 position is significantly more labile and susceptible to nucleophilic substitution compared to the chlorine at the C-7 position. This differential reactivity is a cornerstone of its utility in synthetic chemistry.

Forced Degradation Studies: To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions are recommended. [15][16][17][18][19]These studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 100 °C).

-

Photostability: Exposure to UV and visible light as per ICH guidelines.

Expert Insight: The stability data generated from these studies are crucial for determining appropriate storage conditions and shelf-life for the compound and any drug products derived from it.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly those targeting infectious diseases and cancer.

Antimalarial Drug Discovery

The 7-chloroquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine and hydroxychloroquine. [20][21][22]this compound serves as a key starting material for the synthesis of novel 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum. The iodine at the 4-position allows for the facile introduction of various amine-containing side chains, which are crucial for antimalarial activity.

Structure-Activity Relationship (SAR) Highlights:

-

7-Chloro Group: The presence of a chlorine atom at the 7-position is generally considered essential for potent antimalarial activity. [1][23]Replacement with an electron-donating group often leads to a loss of activity. [1]* 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the drug's potency, pharmacokinetics, and ability to overcome resistance. The length of the alkyl chain and the basicity of the terminal amine are critical parameters. [21]

Kinase Inhibitors

The quinoline ring is a privileged scaffold in the design of kinase inhibitors for the treatment of cancer. [24][25][26]The ability to functionalize the 4- and 7-positions of the quinoline ring makes this compound an attractive starting point for the synthesis of libraries of potential kinase inhibitors. The iodine at the 4-position can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Logical Relationship Diagram for Drug Discovery Application

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]

- 5. 7-氯-4-碘喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. d-nb.info [d-nb.info]

- 10. Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. longdom.org [longdom.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. scielo.br [scielo.br]

Strategic Importance in Synthesis and Drug Discovery

An In-depth Technical Guide to 7-Chloro-4-iodoquinoline (CAS: 98591-57-2) for Researchers, Scientists, and Drug Development Professionals

This compound is a di-halogenated quinoline that serves as a versatile scaffold in organic synthesis, particularly in the development of novel therapeutics. Its strategic value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to transition metal-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond at the 7-position. This feature allows for a predictable and stepwise functionalization of the quinoline core, making it an ideal starting material for creating libraries of complex molecules, especially in the search for new kinase inhibitors in oncology.

Core Physicochemical and Spectroscopic Data

A solid understanding of the compound's fundamental characteristics is essential for its effective application in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 98591-57-2 |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 125-130 °C |

| Solubility | Soluble in DMSO, DMF, chlorinated solvents |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by a series of doublets and multiplets in the aromatic region, corresponding to the protons on the quinoline ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons directly bonded to iodine and chlorine will show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at approximately m/z 289.5, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification Protocols

A reliable and scalable synthesis is paramount for the utilization of this compound. The most common laboratory preparation involves a halogen exchange reaction starting from the readily available 4,7-dichloroquinoline.

Synthetic Strategy: The Finkelstein Reaction

The conversion is typically achieved through a Finkelstein-type reaction, which leverages the higher nucleophilicity of iodide to displace the chloride at the more reactive 4-position.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Reagents and Materials:

-

4,7-dichloroquinoline

-

Sodium iodide (NaI)

-

Anhydrous Acetone

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Recrystallization solvents (e.g., ethanol, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (3 to 5 equivalents) to the solution. Using a large excess of sodium iodide helps to drive the reaction to completion.[1]

-

Reaction Conditions: Heat the mixture to reflux for a period of 4 to 24 hours. The reaction's progress can be monitored by TLC or HPLC. The formation of a precipitate (sodium chloride, which is insoluble in acetone) is a visual indicator that the reaction is proceeding.[1][2]

-

Workup and Isolation:

-

After cooling to room temperature, the acetone is removed under reduced pressure.

-

The resulting residue is partitioned between an organic solvent like ethyl acetate and water.

-

The organic layer is washed with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.[3]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic advantage of this compound is the ability to perform regioselective transformations.

Selective Cross-Coupling at the C4-Position

The carbon-iodine bond is readily activated by transition metal catalysts, such as palladium, enabling a variety of cross-coupling reactions while leaving the C7-Cl bond intact.

-

Suzuki Coupling: With boronic acids to form C-C bonds.

-

Sonogashira Coupling: With terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: With amines to form C-N bonds.

-

Heck Coupling: With alkenes to introduce vinyl groups.

Caption: Regioselective cross-coupling at the C4-position.

Subsequent Modification at the C7-Position

Following functionalization at the 4-position, the less reactive chloro group at the 7-position can be targeted for a second coupling reaction, often under more vigorous conditions. This stepwise approach is a powerful tool for creating highly decorated quinoline structures.

Key Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery.

-

Kinase Inhibitors: Many potent kinase inhibitors for cancer therapy are built upon the quinoline core. The substituents at the 4- and 7-positions can be modified to achieve selectivity for specific kinase targets and to fine-tune the drug's pharmacokinetic profile.

-

Antimalarial Agents: The 4-aminoquinoline framework is central to antimalarial drugs like chloroquine. This compound serves as a starting point for synthesizing new analogs to combat drug-resistant malaria strains.

Safety and Handling Guidelines

It is crucial to handle this compound with appropriate safety measures.

-

Hazards: The compound is classified as an acute oral toxicant, a skin irritant, and can cause serious eye damage.[4]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its unique reactivity profile enables the controlled, regioselective synthesis of a vast array of complex quinoline derivatives. A comprehensive grasp of its synthesis, properties, and reactivity is key for any researcher aiming to exploit this versatile molecule in their scientific pursuits.

References

- Organic Syntheses Procedure.

- 4,7-dichloroquinoline - Organic Syntheses Procedure.

- Finkelstein Reaction - BYJU'S.

- Finkelstein reaction - ECHEMI.

- Finkelstein Reaction - Organic Chemistry Portal.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

- Finkelstein reaction - Wikipedia.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.

- This compound 97 98591-57-2 - Sigma-Aldrich.

Sources

Spectroscopic Data for 7-Chloro-4-iodoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Chloro-4-iodoquinoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical techniques used to identify and characterize this molecule.

Introduction

This compound is a halogenated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest due to their wide range of biological activities, serving as core structures in various pharmaceuticals. The precise characterization of substituted quinolines like this compound is paramount for ensuring the identity, purity, and structural integrity of these compounds in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide will delve into the expected spectroscopic data for this compound, offering insights into the interpretation of the spectra and the underlying principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure and the conventional atom numbering for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following data has been reported for this compound in CDCl₃.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.81 | d | 4.5 |

| H-8 | 8.02 | d | 2.2 |

| H-5 | 7.85 | d | 9.1 |

| H-3 | 7.69 | d | 4.5 |

| H-6 | 7.45 | dd | 9.1, 2.2 |

Interpretation:

-

H-2 (8.81 ppm): This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-3.

-

H-8 (8.02 ppm): This proton is deshielded and appears as a doublet due to coupling with H-6 (meta-coupling is too small to be resolved).

-

H-5 (7.85 ppm): This proton is part of the carbocyclic ring and is coupled to H-6, resulting in a doublet.

-

H-3 (7.69 ppm): Coupled with H-2, this proton appears as a doublet.

-

H-6 (7.45 ppm): This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~95 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~136 |

| C-8 | ~129 |

| C-8a | ~149 |

Rationale for Prediction:

-

C-4: The carbon atom bearing the iodine (C-4) is expected to be significantly shielded due to the heavy atom effect, resulting in an upfield shift to around 95 ppm.

-

C-7: The carbon atom attached to the chlorine (C-7) will be deshielded, with an expected chemical shift around 136 ppm.

-

C-2, C-8a, C-4a: These carbons are adjacent to the nitrogen atom and are expected to be in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline ring system and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1200-1000 | C-H in-plane bending |

| 850-550 | C-Cl stretching |

| ~500 | C-I stretching |

Interpretation:

The spectrum will show characteristic sharp peaks for the aromatic C-H stretches above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp absorptions corresponding to the stretching vibrations of the quinoline ring. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers. The exact positions of these bands can be influenced by the overall electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion Peak:

The molecular formula of this compound is C₉H₅ClIN.[3][4] The nominal molecular weight is 289 g/mol . Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I), the molecular ion region in the mass spectrum will show a characteristic pattern.

-

M+ peak (¹²⁷I, ³⁵Cl): m/z = 289

-

M+2 peak (¹²⁷I, ³⁷Cl): m/z = 291 (approximately 1/3 the intensity of the M+ peak)

Predicted Fragmentation Pathway:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through the loss of the halogen substituents and other characteristic cleavages of the quinoline ring.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

IR Spectroscopy Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically by electron ionization) and analyze the resulting fragments.

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive analytical workflow for confirming the structure and purity of this important compound. While experimental ¹³C NMR, detailed IR, and MS fragmentation data were not found in the cited literature, the predictions provided are based on sound scientific principles and data from closely related compounds, offering a reliable guide for researchers in the field.

References

The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with a broad spectrum of biological activities. Historically recognized for its profound impact on the treatment of malaria, exemplified by the quinoline-based drug chloroquine, the therapeutic potential of 7-chloroquinoline derivatives extends far beyond parasitic infections. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and development of novel therapeutics. We will delve into the core mechanisms of action, present robust experimental protocols for activity assessment, and summarize key structure-activity relationship data.

Antimalarial Activity: The Historical Core and Ongoing Innovation

The foundational biological activity of 7-chloroquinolines is their potent antimalarial efficacy, particularly against the erythrocytic stages of Plasmodium species.

Mechanism of Action: Heme Detoxification Pathway Inhibition

The primary antimalarial mechanism of 7-chloroquinoline derivatives, including chloroquine, involves the disruption of the parasite's heme detoxification process within its digestive vacuole. As the parasite digests host hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-Chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1][2] Here, they are protonated and effectively trapped. These protonated forms cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Caption: Inhibition of Heme Polymerization by 7-Chloroquinoline Derivatives.

Data Summary: In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against Plasmodium falciparum.

| Compound ID/Series | P. falciparum Strain | IC50 (µM) | Reference |

| 7-chloroquinoline derivative (9) | Not Specified | 11.92 | [2][3] |

| 7-chloroquinoline derivative (3) | Not Specified | 25.37 | [2][3] |

| 7-chloroquinoline derivative (2) | Not Specified | 35.29 | [2][3] |

| 7-chloroquinoline derivative (8) | Not Specified | 38.71 | [2][3] |

| 7-chloroquinoline derivative (4) | Not Specified | 42.61 | [2][3] |

| 7-chloroquinoline derivative (6) | Not Specified | 49.68 | [2][3] |

| CQPA-26 | NF54 | 1.29 | |

| CQPPM-9 | NF54 | 1.42 | |

| Quinine (Standard) | NF54 | 0.18 | |

| 7-chloroquinoline triazole (9) | D10 (CQ-sensitive) | 0.349 - 1.247 | [4] |

| 7-chloroquinoline derivative (145) | PfNF54 (CQ-sensitive) | 0.00143 | [5] |

| 7-chloroquinoline derivative (145) | PfK1 (CQ-resistant) | 0.0025 | [5] |

| 7-chloroquinoline derivative (145) | PfW2 (CQ-resistant) | 0.00218 | [5] |

Experimental Protocol: In Vitro Antimalarial Assay (pLDH Assay)

This protocol outlines the parasite lactate dehydrogenase (pLDH) assay, a common method for assessing the in vitro antimalarial activity of compounds.

Materials:

-

Plasmodium falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MaloStat™ reagent

-

NBT/PES solution

-

Microplate reader

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

-

Preparation of Assay Plates:

-

Add 25 µL of culture medium to all wells of a 96-well plate.

-

Add 25 µL of the test compound at 2x the final desired concentration to the first row of wells.

-

Perform a serial dilution of the compounds down the plate.

-

-

Addition of Parasites:

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the culture medium.

-

Add 200 µL of the parasite suspension to each well.

-

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 90% N₂, 5% O₂, and 5% CO₂ at 37°C.

-

pLDH Assay:

-

After incubation, lyse the cells by freeze-thawing the plates.

-

Add 20 µL of MaloStat™ reagent to each well, followed by 100 µL of NBT/PES solution.

-

Incubate in the dark at room temperature for 2 hours.

-

-

Data Acquisition: Read the absorbance at 650 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of 7-chloroquinoline derivatives as anticancer agents, with activity demonstrated against a wide range of cancer cell lines.[6][7]

Mechanism of Action: Multi-Targeting Approaches

The anticancer activity of 7-chloroquinoline derivatives is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] These include the inhibition of receptor tyrosine kinases like EGFR and VEGFR, as well as interference with the PI3K/Akt/mTOR pathway.[6][8] Some derivatives also induce apoptosis through mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[4]

Caption: Anticancer Signaling Pathways Targeted by 7-Chloroquinoline Derivatives.

Data Summary: In Vitro Anticancer Activity

The following table presents the IC50 values of selected 7-chloroquinoline derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloro-4-anilinoquinoline (5e) | HepG2 (Liver) | 6.72 | [6] |

| 7-Chloro-4-anilinoquinoline (5e) | SK-LU-1 (Lung) | 5.35 | [6] |

| 7-Chloro-4-anilinoquinoline (5e) | MCF-7 (Breast) | 9.50 | [6] |

| 7-Chloro-4-anilinoquinoline (5g) | HepG2 (Liver) | 2.09 | [6] |

| 7-Chloro-4-anilinoquinoline (5g) | MCF-7 (Breast) | 4.63 | [6] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6][9] |

| 7-chloroquinoline derivative (9) | HCT-116 (Colon) | 21.41 | [3] |

| 7-chloroquinoline derivative (3) | HCT-116 (Colon) | 23.39 | [3] |

| 7-chloroquinoline derivative (6) | HCT-116 (Colon) | 27.26 | [3] |

| 7-chloroquinoline derivative (9) | HeLa (Cervical) | 21.41 | [3] |

| 7-chloroquinoline derivative (3) | HeLa (Cervical) | 50.03 | [3] |

| 7-chloroquinoline derivative (8) | HeLa (Cervical) | 51.67 | [3] |

| 7-chloroquinoline derivative (9) | MCF-7 (Breast) | 18.63 | [10] |

| 7-chloroquinoline derivative (3) | MCF-7 (Breast) | 23.39 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization:

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope

Beyond their antimalarial and anticancer properties, 7-chloroquinoline derivatives have demonstrated promising activity against a range of viruses and bacteria.[7][14]

Mechanism of Action

Antiviral: The antiviral mechanisms of 7-chloroquinolines are varied and can be virus-specific. A common mechanism involves the alkalinization of endosomes and lysosomes, which can inhibit the pH-dependent entry of many enveloped viruses into the host cell. They can also interfere with viral replication and assembly processes.

Antibacterial: The antibacterial action of 7-chloroquinoline derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]

Data Summary: Antiviral and Antibacterial Activity

Antiviral Activity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference |

| 7-chloroquinoline derivative (2a) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (2b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (3a-c) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (4b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| 7-chloroquinoline derivative (5a-f, 5h, 5i) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |

| Paulownin triazole-chloroquinoline (7) | Chikungunya Virus (CHIKV) | Vero | < 10 | [16] |

Antibacterial Activity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 7-chloroquinoline derivative (6) | E. coli | 11.00 ± 0.04 | - | [14] |

| 7-chloroquinoline derivative (8) | E. coli | 12.00 ± 0.00 | - | [14] |

| 7-chloroquinoline derivative (5) | S. aureus | 11.00 ± 0.03 | - | [14] |

| 7-chloroquinoline derivative (5) | P. aeruginosa | 11.00 ± 0.03 | - | [14] |

| 7-chloroquinoline derivative (7) | S. pyogenes | 11.00 ± 0.02 | - | [14] |

| 7-chloroquinoline sulphonamide (2) | Various strains | - | Potent activity | [17] |

| 2-Chloroquinoline derivative (21) | Various strains | - | 12.5 | [18] |

| 7-Methoxyquinoline derivative (3l) | E. coli | 21 | 7.812 | [19] |

| 7-Methoxyquinoline derivative (3l) | C. albicans | 18 | - | [19] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[20][21]

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Virus stock

-

6-well or 12-well cell culture plates

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)

-

Test compounds

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment:

-

Prepare serial dilutions of the virus stock.

-

In separate tubes, mix the virus dilutions with equal volumes of medium containing the test compound at various concentrations.

-

Incubate the virus-compound mixtures for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.[20]

-

-

Overlay: Remove the inoculum and add the overlay medium to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-5 days).

-

Plaque Visualization:

-

Fix the cells with a formalin solution.

-

Stain the cells with crystal violet.

-

Wash the plates with water and allow them to dry.

-

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[1][22][23]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compounds

-

Positive control (known antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[24][25]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[23]

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[1]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

The 7-chloroquinoline core represents a remarkably versatile scaffold for the development of therapeutic agents with a wide array of biological activities. While its historical significance in antimalarial therapy is well-established, the expanding research into its anticancer, antiviral, and antibacterial properties underscores its continued importance in medicinal chemistry. The multi-target nature of many 7-chloroquinoline derivatives presents both a challenge and an opportunity. Future research should focus on elucidating the specific molecular targets and signaling pathways for each biological activity to enable the design of more selective and potent derivatives with improved therapeutic indices. The robust experimental protocols detailed in this guide provide a solid foundation for the continued exploration and development of this promising class of compounds.

References

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). Preprints.org. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4- aminoquinoline Derivatives. Chemistry Europe. [Link]

-

Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

(a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... ResearchGate. [Link]

-

The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Agar well diffusion assay. YouTube. [Link]

-

IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

-

(PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

-

Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus. Letters in Applied Microbiology | Oxford Academic. [Link]

-

In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. [Link]

-

New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? PMC - PubMed Central. [Link]

-

EC50 versus CC50 curves associated with Table 3 for the 3 compounds tested against HCoV-229E and HCoV-OC43 in MRC5 cells. ResearchGate. [Link]

Sources

- 1. hereditybio.in [hereditybio.in]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchhub.com [researchhub.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. annexpublishers.com [annexpublishers.com]

- 19. mdpi.com [mdpi.com]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. chemistnotes.com [chemistnotes.com]

- 23. youtube.com [youtube.com]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. asm.org [asm.org]

7-Chloro-4-iodoquinoline as a building block for heterocyclic synthesis

An In-Depth Technical Guide to 7-Chloro-4-iodoquinoline as a Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3][4] The strategic placement of halogen atoms on the quinoline core, as seen in this compound, offers a versatile platform for synthetic chemists. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, making it a highly valuable building block in the design and synthesis of novel drug candidates.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClIN | [7] |

| Molecular Weight | 289.50 g/mol | [7] |

| Melting Point | 125-129 °C | |

| Appearance | Solid | |

| IUPAC Name | This compound | [7] |

| CAS Number | 98591-57-2 | [7] |

Core Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference enables regioselective functionalization at the C4 position.

Halogen/Metal Exchange

A primary transformation of this compound involves a halogen/metal exchange, typically an iodo-magnesium exchange, to generate a reactive organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce diverse functional groups at the C4 position.

Diagram: Halogen/Metal Exchange and Subsequent Functionalization

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 7-Chloro-4-iodoquinoline

An In-depth Technical Guide to the Synthesis and Reactivity of 7-Chloro-4-iodoquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this privileged heterocyclic family, this compound has emerged as a uniquely valuable and versatile building block for drug discovery and development. Its strategic importance lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-chlorine bond at the 7-position.[3][4][5] This inherent chemoselectivity allows for the precise and regioselective introduction of diverse functionalities at the C4-position while preserving the C7-chloro group for subsequent manipulations or as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and rich reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound begins with the commercially available and historically significant antimalarial precursor, 4,7-dichloroquinoline. The core of the synthesis is a selective halogen exchange reaction, leveraging the greater nucleophilicity of iodide compared to chloride.

Primary Synthetic Route: Halogen Exchange from 4,7-Dichloroquinoline

The conversion of 4,7-dichloroquinoline to this compound is typically achieved via a Finkelstein-type reaction. The C4-chloro is more activated towards nucleophilic substitution than the C7-chloro due to the electron-withdrawing effect of the ring nitrogen. This electronic difference allows for a selective exchange.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4,7-Dichloroquinoline

This protocol is a representative procedure adapted from established methodologies.

Materials:

-

4,7-Dichloroquinoline

-

Sodium Iodide (NaI)

-

Hydroiodic Acid (HI, 57% in H₂O) or Acetyl Chloride

-

Acetonitrile or Acetone

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).

-

Reagent Addition: Add sodium iodide (3.0-5.0 eq) and a suitable solvent such as acetonitrile or acetone.

-

Acid Catalysis: Add a catalytic amount of an acid source. This is crucial for activating the quinoline nitrogen, which facilitates the nucleophilic attack at the C4 position. A common choice is hydroiodic acid or the in-situ generation of HI via acetyl chloride and NaI.

-

Heating: Heat the reaction mixture to reflux (typically 60-85 °C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 98591-57-2 | |

| Molecular Formula | C₉H₅ClIN | [6] |

| Molecular Weight | 289.50 g/mol | [6] |

| Appearance | Solid (typically off-white to pale yellow) | |

| Melting Point | 125-129 °C | |

| ¹H NMR (CDCl₃) | δ ~8.8 (d, 1H), 8.1 (d, 1H), 8.0 (d, 1H), 7.5 (dd, 1H), 7.4 (d, 1H) ppm | (Typical values) |

| ¹³C NMR (CDCl₃) | δ ~152, 150, 149, 136, 129, 128, 127, 122, 95 ppm | (Typical values) |

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high reactivity of the C4-iodo bond, which enables a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The generally accepted order of reactivity for aryl halides in Pd-catalyzed cross-coupling is I > Br >> Cl.[3] This principle is the cornerstone of this compound's utility, allowing for highly regioselective functionalization at the C4 position.

This reaction forms a C-C bond between the quinoline C4 position and an aryl or vinyl group from a boronic acid or ester. It is one of the most reliable methods for preparing 4-arylquinolines. Studies have shown that the Suzuki coupling of this compound is significantly more regioselective than that of 4,7-dichloroquinoline, providing the C4-coupled product in excellent yield (e.g., 98% for phenylboronic acid).[3][5]

Representative Protocol: Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture (typically 80-100 °C) for 2-12 hours, monitoring by TLC.

-

Workup and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Metal-Halogen Exchange and Subsequent Electrophilic Quench

The C4-iodo bond is susceptible to metal-halogen exchange using organolithium or organomagnesium reagents (like i-PrMgCl·LiCl) at low temperatures. This generates a potent nucleophilic organometallic intermediate at the C4 position without disturbing the C7-chloro group. This intermediate can then be trapped with a wide variety of electrophiles.

Representative Protocol: Iodo-Magnesium Exchange

-

Formation of Grignard Reagent: In a dry, nitrogen-flushed flask at 0 °C, dissolve this compound (1.0 eq) in anhydrous THF. Add i-PrMgCl·LiCl (1.0-1.1 eq) dropwise. Stir for 10-30 minutes to form the organomagnesium reagent.

-

Reaction with Electrophile: Cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or disulfide) (1.1 eq).

-

Quenching and Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent. The product is then isolated and purified via standard methods.

This methodology allows for the introduction of a diverse array of functional groups, including:

-

Alcohols: by reaction with aldehydes and ketones.

-

Carboxylic Acids: by quenching with CO₂.

-

Sulfides/Selenides: by reaction with disulfides/diselenides.

-

Nitriles: by using electrophiles like tosyl cyanide.

Conclusion

This compound is a masterful intermediate for the synthesis of complex quinoline derivatives. Its value is rooted in the predictable and highly selective reactivity of the C4-iodo bond, which serves as a versatile handle for introducing molecular diversity through robust and high-yielding transformations like Suzuki couplings and metal-halogen exchange reactions. The ability to functionalize the C4-position while leaving the C7-chloro group intact provides a powerful two-stage strategy for building libraries of potential drug candidates. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the efficient and strategic design of novel therapeutic agents.

References

-